

A Technical Guide to 5-Amino-2-fluoropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-fluoropyridine

Cat. No.: B167992

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Amino-2-fluoropyridine**, a key building block in the development of novel pharmaceuticals and agrochemicals. This document outlines its fundamental chemical properties, detailed synthetic methodologies, and its role in various research and development applications.

Core Chemical Properties

5-Amino-2-fluoropyridine, also known as 6-Fluoro-3-pyridinamine, is a substituted pyridine derivative. The presence of both an amino group and a fluorine atom on the pyridine ring imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Property	Value	References
Molecular Formula	C ₅ H ₅ FN ₂	[1] [2] [3]
Molecular Weight	112.11 g/mol	[1] [2] [3]
CAS Number	1827-27-6	[1] [3]
Appearance	White to light yellow or pink to light grey crystalline solid	[2] [3]
Melting Point	86 - 93 °C	[3]
Solubility	Soluble in organic solvents, sparingly soluble in water	[2]

Synthesis of 5-Amino-2-fluoropyridine

A common and effective route for the synthesis of **5-Amino-2-fluoropyridine** starts from 2-aminopyridine. This multi-step process involves the protection of the amino group, nitration, reduction of the nitro group, introduction of the fluorine atom via a Schiemann reaction, and finally deprotection.[\[4\]](#)[\[5\]](#)

Experimental Protocol: Synthesis from 2-Aminopyridine

This protocol is a compilation of optimized steps described in the literature.[\[4\]](#)[\[5\]](#)

Step 1: Acylation (Protection of the Amino Group)

- To 9.9 g of 2-aminopyridine, add 21 mL of acetic anhydride.
- Stir the reaction mixture at 45°C for 2.5 hours.
- Upon completion, the product, 2-acetamidopyridine, is isolated. The reported yield for this step is approximately 96.26%.[\[5\]](#)

Step 2: Nitration

- Dissolve 13.6 g of 2-acetamidopyridine in 113 mL of concentrated sulfuric acid.

- Cool the mixture and slowly add 14.6 mL of fuming nitric acid, maintaining the temperature at 60°C.
- Stir the reaction for 2 hours.
- The resulting product is 2-acetamido-5-nitropyridine. This step has a reported yield of 88.40%.[\[5\]](#)

Step 3: Reduction of the Nitro Group

- Suspend 4.53 g of 2-acetamido-5-nitropyridine in 40 mL of ethanol.
- Add 2.94 g of hydrazine hydrate and 0.6 g of a Palladium on Carbon (Pd/C) catalyst.
- Reflux the mixture at 80°C for 3.5 hours.
- The product of this step is 2-acetamido-5-aminopyridine, with a reported yield of 93.26%.[\[5\]](#)

Step 4: Diazotization and Schiemann Reaction (Fluorination)

- Dissolve 3.8 g of 2-acetamido-5-aminopyridine in 15.8 mL of ethanol and 11.1 mL of fluoroboric acid.
- Cool the solution and add 3.28 g of sodium nitrite.
- Maintain the reaction at -5 to 0°C for 2 hours to form the diazonium salt.
- The diazonium salt is then thermally decomposed in toluene at 110°C to yield 2-acetamido-5-fluoropyridine. The combined yield for these two steps is approximately 51.6% to 64.94%.[\[4\]](#)[\[5\]](#)

Step 5: Hydrolysis (Deprotection)

- To 6 g of 2-acetamido-5-fluoropyridine, add 5 g of NaOH in a 20% aqueous solution.
- Heat the mixture at 80°C for 2 hours.

- After cooling, the final product, **5-Amino-2-fluoropyridine**, can be isolated. This final step has a reported yield of 95.25%.^[5]

Synthetic Workflow

The following diagram illustrates the synthetic pathway from 2-aminopyridine to **5-amino-2-fluoropyridine**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **5-Amino-2-fluoropyridine** starting from 2-aminopyridine.

Applications in Research and Development

5-Amino-2-fluoropyridine is a versatile building block with significant applications in several areas of chemical and pharmaceutical research:

- Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Notably, it is a key component in the synthesis of LBM415, a peptide deformylase inhibitor with potential antibacterial activity.^{[4][6]} The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.
- Agrochemicals: This compound is utilized in the development of new herbicides and fungicides.^[3]
- Radiochemistry: **5-Amino-2-fluoropyridine** can be labeled with fluorine-18 for use as a positron emission tomography (PET) imaging agent, enabling the visualization and study of biological processes *in vivo*.^[6]

This guide provides foundational information for researchers working with **5-Amino-2-fluoropyridine**. For detailed safety and handling information, please refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 6. nbinno.com [nbino.com]
- To cite this document: BenchChem. [A Technical Guide to 5-Amino-2-fluoropyridine: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167992#5-amino-2-fluoropyridine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com